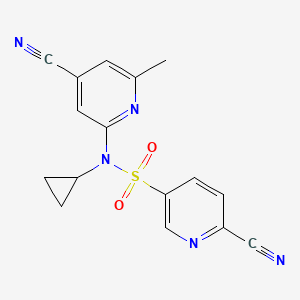![molecular formula C12H17NO3 B2511798 1-(2,2-Dimetoxietil)-6,7-dihidro-5H-ciclopenta[b]piridin-2-ona CAS No. 1566044-82-3](/img/structure/B2511798.png)
1-(2,2-Dimetoxietil)-6,7-dihidro-5H-ciclopenta[b]piridin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one” is a complex organic compound. It is related to the family of pyridinones . Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms . They have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a new route for the synthesis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole was described . The title compound was synthesized through several steps starting from phenylhydrazine hydrochloride and dimethyl ®-2-(3-oxocyclohexyl)malonate .
Molecular Structure Analysis
The molecular structure of “1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one” can be analyzed using various spectroscopic tools. For instance, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6–311þþG(d,p) level of theory .
Chemical Reactions Analysis
The chemical reactions involving “1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one” can be complex. For example, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one” can be analyzed using various methods. For instance, the time-dependent density functional theory (TD-DFT) approach can be used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .
Aplicaciones Científicas De Investigación
- El fragmento de imidazolidin-2-ona está presente en antibióticos como azlocillina y mezlocillina . Estos compuestos exhiben propiedades antibacterianas y se utilizan para combatir infecciones bacterianas.
- Los derivados de imidazolidin-2-ona han mostrado promesa como agentes antitumorales . Su capacidad para inhibir el crecimiento tumoral los hace valiosos en la investigación del cáncer.
- Algunos compuestos de imidazolidin-2-ona se investigan por su papel en el tratamiento de la enfermedad de Alzheimer . Pueden modular los procesos neurodegenerativos.
- Los derivados de imidazolidin-2-ona actúan como inhibidores de la proteasa del VIH-1 . Esta propiedad es crucial en el desarrollo de fármacos antirretrovirales.
Antibióticos y Agentes Antimicrobianos
Agentes Antitumorales
Investigación de la Enfermedad de Alzheimer
Inhibidores de la Proteasa del VIH-1
Direcciones Futuras
The future directions for “1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one” could involve further exploration of its potential applications in medicinal chemistry. Pyridinones have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Mecanismo De Acción
Target of Action
It’s worth noting that pyridinone derivatives, which this compound is a part of, have been widely used in medicinal chemistry and exhibit various biological activities . They can serve as hydrogen bond donors and acceptors, leading to wide applications in drug design .
Mode of Action
It’s known that pyridinone derivatives can interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can result in therapeutic effects.
Biochemical Pathways
Pyridinone derivatives are known to exhibit a range of biological activities, suggesting they may affect multiple pathways . These could include pathways related to antitumor, antimicrobial, anti-inflammatory, and anticoagulant effects .
Result of Action
Given that pyridinone derivatives can exhibit various biological activities , it’s plausible that this compound could have similar effects.
Propiedades
IUPAC Name |
1-(2,2-dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-12(16-2)8-13-10-5-3-4-9(10)6-7-11(13)14/h6-7,12H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPJREUCVYADEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C2=C(CCC2)C=CC1=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566044-82-3 |
Source


|
| Record name | 1-(2,2-dimethoxyethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2511715.png)





![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)

![{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine](/img/structure/B2511730.png)
![methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2511731.png)




